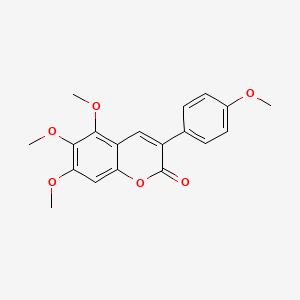![molecular formula C17H17N3O2 B11456637 4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11456637.png)
4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic organic molecule characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and a trimethylphenoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Trimethylphenoxy Group: This step involves the reaction of the oxadiazole intermediate with 2,3,5-trimethylphenol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.
Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar activating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the trimethylphenoxy moiety.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the oxadiazole ring could produce amines or other heterocycles.
Scientific Research Applications
Chemistry
In chemistry, 4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although specific studies are required to confirm these properties.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of 4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzene
- 4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}thiophene
- 4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}furan
Uniqueness
Compared to these similar compounds, 4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine stands out due to the presence of the pyridine ring, which can enhance its ability to interact with biological targets and improve its solubility in aqueous environments. This makes it potentially more effective in certain applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
3-pyridin-4-yl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H17N3O2/c1-11-8-12(2)13(3)15(9-11)21-10-16-19-17(20-22-16)14-4-6-18-7-5-14/h4-9H,10H2,1-3H3 |
InChI Key |
VKEPHUOQTLABSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2=NC(=NO2)C3=CC=NC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]pyrazine-2-carboxamide](/img/structure/B11456562.png)
![3-(3-chlorobenzyl)-4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B11456566.png)

![6-(4-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11456570.png)
![14-(2-chlorophenyl)-4,4-dimethyl-8-morpholin-4-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B11456575.png)
![ethyl 2-oxo-7-(oxolan-2-ylmethyl)-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11456584.png)
![6-(cyclohexylamino)-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11456596.png)
![8,8-dimethyl-2-(methylsulfanyl)-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11456601.png)

![3,5-dichloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B11456612.png)
![6-Tert-butyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11456615.png)
![6-(2,4-dichlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11456628.png)
![7-(3-Methoxyphenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11456635.png)
![8-(piperidinosulfonyl)pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B11456644.png)
